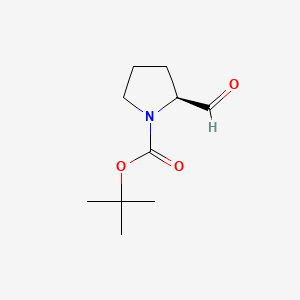

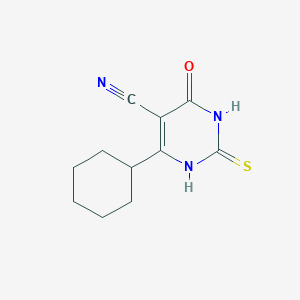

5-Cyano-6-cyclohexyl-2-thiouracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyano-6-cyclohexyl-2-thiouracil, also known as 4-Cyclohexyl-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , is a chemical compound with the molecular formula C11H13N3OS. It contains 29 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 6-aryl-5-cyano-2-thiouracils, which includes 5-Cyano-6-cyclohexyl-2-thiouracil, involves a three-component reaction between thiourea, ethyl cyanoacetate, and aromatic aldehyde in methanol in the presence of sodium methoxide . The reaction of 6-aryl-5-cyano-2-thiouracils with diethylchloroethynylphosphonates leads to the formation of new 3-phosphonylated thiazolo .Molecular Structure Analysis

5-Cyano-6-cyclohexyl-2-thiouracil contains a total of 30 bonds, including 17 non-H bonds, 4 multiple bonds, 1 rotatable bond, 3 double bonds, 1 triple bond, 2 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aliphatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis

5-Cyano-6-cyclohexyl-2-thiouracil has a molecular weight of 235.31 g/mol. More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications

Antimicrobial Agents

5-Cyano-6-cyclohexyl-2-thiouracil: derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds, with diverse hydrophobic groups, have shown promising results against various bacterial and fungal strains. For instance, certain derivatives exhibited significant antibacterial and antifungal activity, with one compound showing a six-fold increase in biological affinity compared to the Colitrimazole drug .

Computational Chemical Study

The structural and electronic characteristics of 5-Cyano-6-cyclohexyl-2-thiouracil derivatives have been explored using Density Functional Theory (DFT). This computational approach helps in understanding the molecular properties and reactivity, which is crucial for designing effective drugs with antimicrobial properties .

Spectroscopic Characterization

Spectroscopic methods are employed to characterize the synthesized derivatives of 5-Cyano-6-cyclohexyl-2-thiouracil . Techniques like NMR, IR, and UV-Vis spectroscopy provide insights into the molecular structure and confirm the presence of functional groups, aiding in the verification of the synthesized compounds .

Synthesis Methods

The compound and its derivatives can be synthesized using traditional reflux-based methods as well as modern microwave-assisted methods. These methods offer a way to produce a variety of derivatives by reacting with different electrophilic reagents, which can lead to the discovery of new drugs .

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-Cyano-6-cyclohexyl-2-thiouracil is Thymidylate Synthase (TS) . TS is a folate-dependent enzyme that plays a crucial role in DNA synthesis, making it a key target for anticancer agents .

Mode of Action

5-Cyano-6-cyclohexyl-2-thiouracil interacts with TS, inhibiting its function . TS catalyzes the reductive methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), a critical step in DNA synthesis . By inhibiting TS, 5-Cyano-6-cyclohexyl-2-thiouracil disrupts DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound affects the Sec-dependent secretion pathway in bacteria . SecA, a key component of this pathway, helps translocate proteins from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, the compound disrupts protein secretion, which can lead to bacterial cell death .

Result of Action

5-Cyano-6-cyclohexyl-2-thiouracil has demonstrated antimicrobial and anticancer activities . It has shown potent growth inhibitory effects against certain cancer cell lines . Additionally, it has exhibited antimicrobial activity against various bacterial strains .

Action Environment

The action of 5-Cyano-6-cyclohexyl-2-thiouracil can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can vary depending on the specific strain of bacteria

properties

IUPAC Name |

6-cyclohexyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXJAXQQMCEYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370984 |

Source

|

| Record name | 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-6-cyclohexyl-2-thiouracil | |

CAS RN |

290313-19-8 |

Source

|

| Record name | 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)